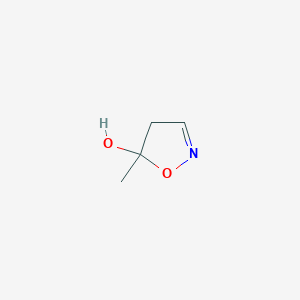
5-Methyl-4,5-dihydro-1,2-oxazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound under basic conditions to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for isoxazoles, including 5-Methyl-4,5-dihydroisoxazol-5-ol, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods utilize eco-friendly catalysts and conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to dihydroisoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, dihydroisoxazoles, and oxo derivatives, which have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A parent compound with a similar structure but without the methyl and hydroxyl groups.
4,5-Dihydroisoxazole: A reduced form of isoxazole with similar reactivity.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, exhibiting varied biological activities.
Uniqueness
5-Methyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61184-67-6 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
5-methyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C4H7NO2/c1-4(6)2-3-5-7-4/h3,6H,2H2,1H3 |
InChI-Schlüssel |
BSCYNNJOIQNZAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=NO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
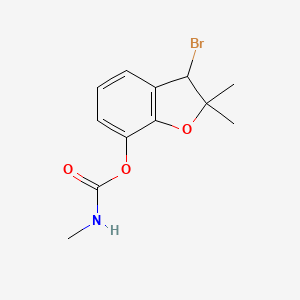
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

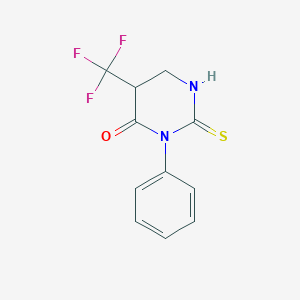
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)

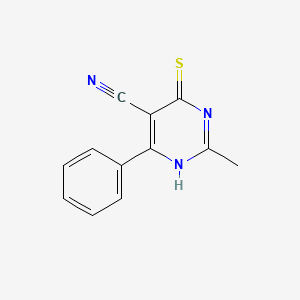
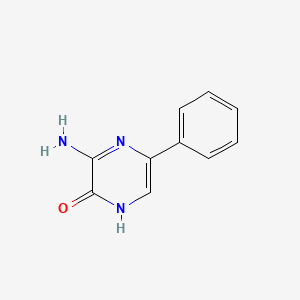
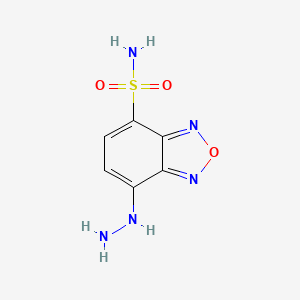

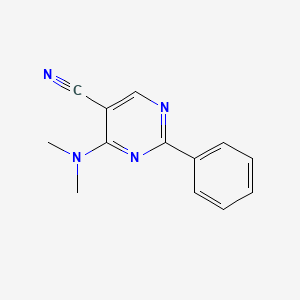
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
